molecular formula C8H9N2OP B6177231 2-(dimethylphosphoryl)pyridine-4-carbonitrile CAS No. 2703774-75-6

2-(dimethylphosphoryl)pyridine-4-carbonitrile

Cat. No.: B6177231
CAS No.: 2703774-75-6
M. Wt: 180.14 g/mol
InChI Key: SSGUQAPJDCJVQY-UHFFFAOYSA-N
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Description

2-(dimethylphosphoryl)pyridine-4-carbonitrile is a chemical compound with a molecular formula of C8H9N2O2P It is known for its unique structure, which includes a pyridine ring substituted with a dimethylphosphoryl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbonitrile typically involves the reaction of pyridine-4-carbonitrile with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylphosphoryl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

2-(dimethylphosphoryl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethylphosphoryl)pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group may also play a role in the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylphosphoryl)pyridine-3-carbonitrile
  • 2-(dimethylphosphoryl)pyridine-5-carbonitrile
  • 2-(dimethylphosphoryl)pyridine-4-carboxamide

Uniqueness

2-(dimethylphosphoryl)pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

2703774-75-6

Molecular Formula

C8H9N2OP

Molecular Weight

180.14 g/mol

IUPAC Name

2-dimethylphosphorylpyridine-4-carbonitrile

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3

InChI Key

SSGUQAPJDCJVQY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC=CC(=C1)C#N

Purity

95

Origin of Product

United States

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